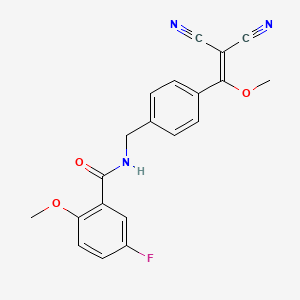![molecular formula C22H14N2O3 B11935951 4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)
4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-{2’-hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a biphenyl group, and multiple functional groups such as hydroxyl, oxo, and nitrile groups. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-{2’-hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Functional Group Modifications: The hydroxyl and nitrile groups can be introduced through selective functional group transformations, such as hydroxylation and cyanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-{2’-hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
4-Hydroxy-6-{2’-hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-{2’-hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its hydroxyl groups can form hydrogen bonds with target proteins, while the nitrile group can participate in covalent interactions. These interactions can modulate the activity of the target molecules and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Lacks the biphenyl group, resulting in different chemical and biological properties.
6-{2’-Hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile:
Uniqueness
The presence of both the biphenyl group and multiple functional groups in 4-Hydroxy-6-{2’-hydroxy-[1,1’-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile imparts unique chemical reactivity and potential for diverse applications. Its structural complexity allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H14N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-hydroxy-6-[4-(2-hydroxyphenyl)phenyl]-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H14N2O3/c23-12-18-21(26)17-11-15(9-10-19(17)24-22(18)27)13-5-7-14(8-6-13)16-3-1-2-4-20(16)25/h1-11,25H,(H2,24,26,27) |
Clé InChI |
LXTNNPFHINYWLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC(=O)C(=C4O)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B11935903.png)

![(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B11935912.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)

![(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)

